3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound features a pyrano[2,3-c]pyridine core fused with a benzothiadiazine-1,1-dione moiety, distinguished by a hydroxymethyl (-CH₂OH) group at position 5 and a methyl (-CH₃) substituent at position 8 of the pyran ring. While specific pharmacological data are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent.
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c1-9-15-11(10(8-21)7-18-9)6-12(17(22)25-15)16-19-13-4-2-3-5-14(13)26(23,24)20-16/h2-7,21H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYKJKHOCLTVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NS(=O)(=O)C4=CC=CC=C4N3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione represents a unique structure with potential biological significance. This article reviews its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of pyrano[2,3-c]pyridine and benzothiadiazine moieties. The molecular formula is with a molecular weight of approximately 370.43 g/mol. Its structural complexity suggests diverse interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The following sections detail its pharmacological effects.
Antioxidant Activity
Studies have demonstrated that derivatives of pyrano[2,3-c]pyridine possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. The hydroxymethyl group in the structure may enhance these properties by stabilizing reactive intermediates.
Antimicrobial Effects
Preliminary investigations suggest that the compound exhibits antimicrobial properties against various pathogens. In vitro assays show that it can inhibit the growth of bacteria and fungi, potentially making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes:
- Aminopeptidase N (APN) : Inhibition studies indicate that it may act as an APN inhibitor, which is significant in cancer progression and metastasis.
- Carbonic Anhydrase : The compound's ability to inhibit carbonic anhydrase suggests potential applications in treating conditions such as glaucoma and epilepsy.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within this chemical class:
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of pyrano[2,3-c]pyridine derivatives. Results indicated that modifications at the 5-position significantly enhanced radical scavenging activity compared to standard antioxidants .
- Antimicrobial Evaluation : A research article assessed the antimicrobial efficacy of various pyrano derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain substitutions increased potency against these pathogens .
- Enzyme Inhibition Research : A study focused on enzyme inhibitors highlighted a series of benzothiadiazine derivatives, demonstrating their effectiveness against APN and carbonic anhydrase . This supports the hypothesis that our target compound may share similar inhibitory mechanisms.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence highlights two tetrahydroimidazo[1,2-a]pyridine derivatives (compounds 1l and 2d ), which share heterocyclic frameworks but differ in substituents and functional groups. Below is a detailed comparison:
Structural Similarities and Differences
Physical and Spectroscopic Properties
Research Findings and Implications
- Substituent Effects: The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to the nitro/cyano substituents in 1l/2d, which are more hydrophobic .
- Synthetic Challenges : The benzothiadiazine-dione group in the target may complicate synthesis due to steric hindrance and sensitivity to redox conditions, unlike the more stable tetrahydroimidazopyridines in 1l /2d .
- Spectroscopic Validation : NMR and HRMS techniques used for 1l /2d (e.g., δ 1.3–1.5 ppm for ethyl esters ) would similarly confirm the target’s hydroxymethyl and methyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
